![molecular formula C19H20N4OS2 B2411316 1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922845-22-5](/img/structure/B2411316.png)
1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
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Description
1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea, also known as PTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTU belongs to the class of thiadiazole urea derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research into compounds structurally related to 1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has highlighted their potential in antimicrobial and antifungal applications. Studies have demonstrated that derivatives of 1,3,4-thiadiazolyl urea exhibit significant antimicrobial activity, offering insights into the development of new antimicrobial agents. For instance, compounds synthesized from 2-thiouracil-5-sulphonamide derivatives showed notable antibacterial and antifungal effects, suggesting a broad spectrum of bioactivity that could be explored for similar structures including this compound (Fathalla, Awad, & Mohamed, 2005).
Antiproliferative Action Against Cancer Cells
Another significant application of compounds related to this compound is in the field of cancer research. Studies have identified that certain derivatives exhibit potent antiproliferative actions against various cancer cell lines. For example, urea and thiourea derivatives have been evaluated for their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, showing promising antiproliferative action, which opens up potential research avenues for cancer therapy (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Herbicidal Activities
The selective action of thiadiazolyl urea herbicides has been explored, with specific compounds demonstrating strong herbicidal activities and selectivity between different plant species. This property is particularly relevant for agricultural applications, where the selective targeting of weeds without affecting crops is crucial. The effectiveness of these compounds as herbicides, including their mechanisms of action and selectivity, provides a valuable insight into their potential application in agriculture (Lee & Ishizuka, 1976).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-13-8-9-16(12-14(13)2)20-17(24)21-18-22-23-19(26-18)25-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCMGXJTXFJHAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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